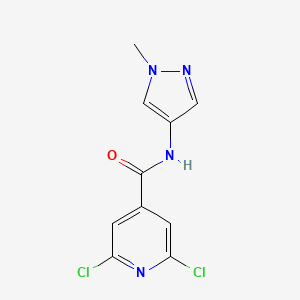

2,6-dichloro-N-(1-methylpyrazol-4-yl)pyridine-4-carboxamide

Description

Properties

IUPAC Name |

2,6-dichloro-N-(1-methylpyrazol-4-yl)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2N4O/c1-16-5-7(4-13-16)14-10(17)6-2-8(11)15-9(12)3-6/h2-5H,1H3,(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUKXXHFLTUPZJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)NC(=O)C2=CC(=NC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-N-(1-methylpyrazol-4-yl)pyridine-4-carboxamide typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 2,6-dichloropyridine-4-carboxylic acid.

Formation of Carboxamide: The carboxylic acid is converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride (COCl)2.

Amidation: The acid chloride is then reacted with 1-methylpyrazole in the presence of a base such as triethylamine (Et3N) to form the desired carboxamide.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,6-dichloro-N-(1-methylpyrazol-4-yl)pyridine-4-carboxamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms on the pyridine ring can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the functional groups present.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can modify the functional groups on the molecule.

Scientific Research Applications

Anticancer Activity

Research has shown that derivatives of pyrazole, including 2,6-dichloro-N-(1-methylpyrazol-4-yl)pyridine-4-carboxamide, exhibit potent anticancer properties. A study highlighted that compounds with similar structures demonstrated cytotoxic effects against various human cancer cell lines, such as colon and breast cancer cells. The mechanism often involves the induction of apoptosis in cancer cells, making these compounds promising candidates for further development in cancer therapy .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Various studies indicate that pyrazole derivatives exhibit significant antibacterial and antifungal activities. For instance, compounds structurally related to 2,6-dichloro-N-(1-methylpyrazol-4-yl)pyridine-4-carboxamide were tested against Staphylococcus aureus and Escherichia coli, showing effective inhibition .

Herbicidal Activity

In agricultural research, the compound has been investigated for its herbicidal properties. The mechanism involves inhibiting specific enzymes critical for plant growth. Studies have indicated that certain analogs can effectively control weed species without significantly affecting crop yield . This positions 2,6-dichloro-N-(1-methylpyrazol-4-yl)pyridine-4-carboxamide as a potential candidate for developing new herbicides.

Case Studies

Mechanism of Action

The mechanism of action of 2,6-dichloro-N-(1-methylpyrazol-4-yl)pyridine-4-carboxamide involves its interaction with specific molecular targets:

Molecular Targets: The compound may target enzymes or receptors involved in inflammation or cell proliferation.

Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway, which is involved in inflammatory responses, or the PI3K/Akt pathway, which is related to cell survival and growth.

Comparison with Similar Compounds

Key Observations :

Substituent Effects : The indole group in Compound 4 introduces greater steric bulk and lipophilicity compared to the pyrazole in the target compound. Pyrazoles, being smaller and more polar, may enhance aqueous solubility but reduce membrane permeability.

Synthetic Efficiency : The 78% yield for Compound 4 suggests efficient coupling under standard carbodiimide conditions. The target compound’s synthesis would likely follow analogous steps but may require optimization due to differences in amine reactivity.

Comparison with Other Analogs

While focuses on the indole derivative, other analogs (e.g., phenyl, thiophene, or imidazole substituents) may exhibit distinct properties:

- Phenyl-substituted analogs : Higher lipophilicity but reduced solubility.

- Thiophene analogs : Enhanced electronic interactions due to sulfur’s polarizability.

Biological Activity

2,6-Dichloro-N-(1-methylpyrazol-4-yl)pyridine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the realm of cancer therapeutics and kinase inhibition. The compound's structure features a dichlorinated pyridine ring and a substituted pyrazole moiety, which are known to confer various biological properties.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. It has been investigated for its ability to inhibit various kinases that play crucial roles in cancer cell proliferation.

- Kinase Inhibition : The compound has shown activity against cyclin-dependent kinases (CDKs), which are pivotal in cell cycle regulation. For instance, it has been reported to inhibit CDK12 and CDK13 with IC50 values in the low micromolar range, indicating significant potency against these targets .

- Cell Line Studies : In vitro tests on cancer cell lines such as HCT116 (colorectal cancer) and OVCAR-8 (ovarian cancer) have demonstrated that the compound exhibits antiproliferative effects, with IC50 values ranging from 7.76 µM to 9.76 µM . This suggests that it may be a viable candidate for further development in cancer therapy.

The mechanism by which 2,6-dichloro-N-(1-methylpyrazol-4-yl)pyridine-4-carboxamide exerts its biological effects appears to involve:

- Binding Affinity : The compound binds to the ATP-binding site of target kinases, disrupting their activity and leading to decreased phosphorylation of downstream targets involved in cell cycle progression .

- Structural Interactions : The presence of the dichlorophenyl moiety enhances binding affinity through hydrophobic interactions within the kinase's active site .

Case Study 1: Antiproliferative Activity

In a study assessing various pyrazole derivatives, 2,6-dichloro-N-(1-methylpyrazol-4-yl)pyridine-4-carboxamide was evaluated for its antiproliferative effects against multiple cancer cell lines. The results indicated that it significantly inhibited cell growth compared to control groups, highlighting its potential as an anticancer agent .

Case Study 2: Selectivity Profile

Further investigations into the selectivity of this compound revealed that it preferentially inhibits CDK4 over other CDKs. This selectivity is crucial as CDK4 is often overexpressed in various cancers, making it an attractive target for therapeutic intervention .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 259.10 g/mol |

| IC50 (CDK12/CDK13) | Low micromolar range |

| Antiproliferative IC50 (HCT116) | 7.76 µM |

| Antiproliferative IC50 (OVCAR-8) | 9.76 µM |

| Mechanism | Kinase inhibition |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,6-dichloro-N-(1-methylpyrazol-4-yl)pyridine-4-carboxamide, and what key parameters influence yield?

- Methodology : Utilize Design of Experiments (DoE) to systematically optimize reaction parameters such as temperature, solvent polarity, and catalyst loading. For example, coupling pyridine-4-carboxamide precursors with 1-methylpyrazole derivatives under palladium-catalyzed cross-coupling conditions is a common route. Chlorination steps (e.g., using POCl₃ or SOCl₂) should be monitored via in situ FTIR to track intermediate formation. Statistical methods like factorial design can minimize trial-and-error approaches and identify critical factors affecting yield .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodology : Combine ¹H/¹³C NMR to confirm substitution patterns on the pyridine and pyrazole rings, LC-MS for purity assessment, and X-ray crystallography for absolute stereochemical confirmation (if applicable). High-resolution mass spectrometry (HRMS) is essential for verifying molecular formulae. For impurity profiling, use HPLC-DAD with gradient elution protocols validated against pharmacopeial standards .

Q. How can researchers ensure reproducibility in biological activity assays involving this compound?

- Methodology : Standardize assay conditions using positive controls (e.g., known enzyme inhibitors) and validate results across multiple cell lines or in vitro models. Pre-treat samples with solid-phase extraction (SPE) to remove interfering contaminants. Dose-response curves should be statistically validated (e.g., using IC₅₀ calculations with 95% confidence intervals) .

Advanced Research Questions

Q. What computational strategies can predict the reactivity or binding affinity of 2,6-dichloro-N-(1-methylpyrazol-4-yl)pyridine-4-carboxamide?

- Methodology : Employ density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) influencing electrophilic substitution. Molecular docking (e.g., AutoDock Vina) can predict interactions with target proteins, while MD simulations assess stability of ligand-receptor complexes. Integrate quantum mechanics/molecular mechanics (QM/MM) for detailed mechanistic insights into catalytic cycles or reaction pathways .

Q. How can contradictory data on the compound’s solubility or stability be resolved?

- Methodology : Conduct accelerated stability studies under varied pH, temperature, and humidity conditions (ICH guidelines). Use dynamic light scattering (DLS) to monitor aggregation in aqueous buffers. Cross-validate solubility data via shake-flask and HPLC solubility assays. For discrepancies in biological activity, apply cheminformatics tools (e.g., KNIME or Pipeline Pilot) to analyze structure-activity relationships (SAR) across datasets .

Q. What advanced strategies optimize regioselectivity during functionalization of the pyridine ring?

- Methodology : Leverage directed ortho-metalation (DoM) with directing groups (e.g., amides) to control chlorination sites. Alternatively, use transition-metal catalysis (e.g., Pd/NHC complexes) for C-H activation. Computational reaction path searches (e.g., AFIR or GRRM) can identify low-energy transition states and predict regioselectivity outcomes .

Q. How can researchers design analogs to improve metabolic stability without compromising activity?

- Methodology : Perform isosteric replacements (e.g., pyrazole to triazole) guided by bioisosterism principles. Use proteolysis-targeting chimeras (PROTACs) to enhance degradation efficiency. Validate metabolic stability via in vitro microsomal assays (e.g., human liver microsomes) and correlate with in silico ADMET predictions .

Data Analysis and Validation

Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies?

- Methodology : Apply non-linear regression models (e.g., Hill equation) to fit dose-response curves. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups. For high-throughput screens, implement machine learning algorithms (e.g., random forests) to identify toxicity biomarkers .

Q. How should researchers address batch-to-batch variability in synthetic yields?

- Methodology : Implement process analytical technology (PAT) tools (e.g., in-line FTIR or Raman spectroscopy) for real-time monitoring. Apply multivariate analysis (MVA) to correlate raw material attributes (e.g., catalyst purity) with yield outcomes. Design robustness studies using DoE to define acceptable operating ranges .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.